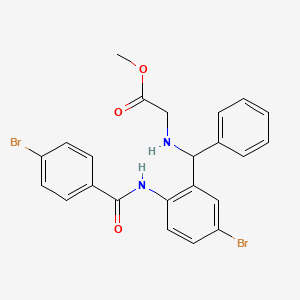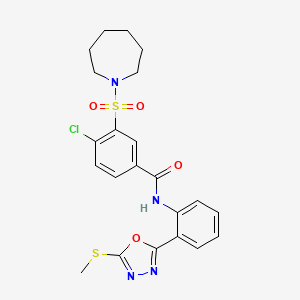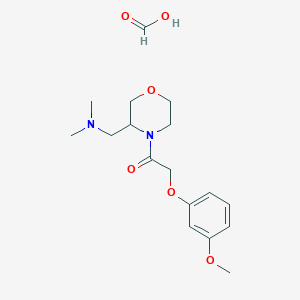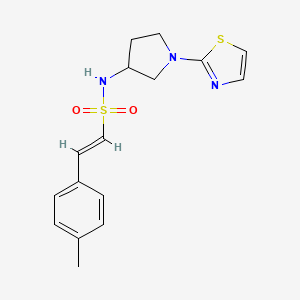![molecular formula C14H6Cl2N4O2 B2741447 (2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile CAS No. 1024826-43-4](/img/structure/B2741447.png)
(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile is a complex organic compound that features a chromenyl group, which is a derivative of chromone
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its chromenyl group is particularly useful for investigating the binding affinities of various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other materials that require a stable chromenyl group.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile typically involves the condensation of 6,8-dichloro-4-oxochromene-3-carbaldehyde with an appropriate amine and a nitrile compound. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromenyl group or the nitrile group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chromenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one: This compound is similar in structure but contains a thioxothiazolidinone group instead of a nitrile group.
6,8-Dichloro-3-cyanochromone: This compound shares the chromenyl group but lacks the amino and nitrile functionalities.
Uniqueness
(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile is unique due to its combination of a chromenyl group with amino and nitrile functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Propiedades
IUPAC Name |
(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N4O2/c15-8-1-9-13(21)7(6-22-14(9)10(16)2-8)5-20-12(4-18)11(19)3-17/h1-2,5-6H,19H2/b12-11-,20-5? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLWIKDYGOGDFM-OMJUBSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=NC(=C(C#N)N)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=N/C(=C(/C#N)\N)/C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-[2-Chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2741368.png)
![1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B2741371.png)

![benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2741377.png)

![N-(3,4-dimethylphenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2741381.png)


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2741385.png)

![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)
